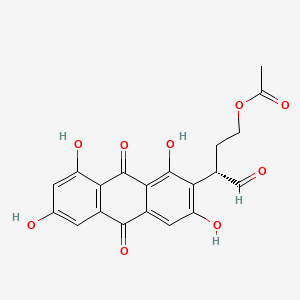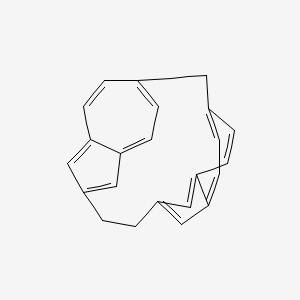
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo(133226,1013,1819,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is a complex organic compound with the molecular formula C24H20 This compound is characterized by its unique pentacyclic structure, which consists of five interconnected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), solvents like dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the behavior of polycyclic structures and their reactivity.
Biology: Research into its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Medicine: Investigations into its use as a drug candidate or as a scaffold for designing new pharmaceuticals.
Industry: Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
作用機序
The mechanism of action of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1,3(21),6,8(23),9(24),10,12(22),15,17,19-decaene
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene
Uniqueness
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is unique due to its specific ring structure and the stability it offers. This makes it an interesting subject for research and potential applications in various fields. Its distinct properties set it apart from other similar compounds, making it valuable for specialized studies and applications.
特性
CAS番号 |
73608-52-3 |
|---|---|
分子式 |
C24H20 |
分子量 |
308.4 g/mol |
IUPAC名 |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene |
InChI |
InChI=1S/C24H20/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h5-16H,1-4H2 |
InChIキー |
SOJCCVPXRNRYQH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C3C=C(CCC4=CC5=CC=C1C=CC5=C4)C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



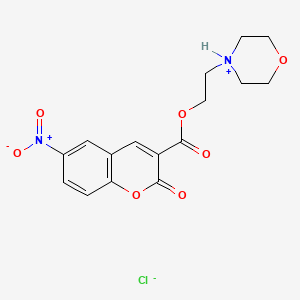
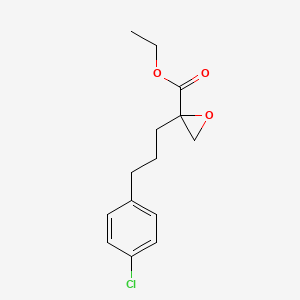
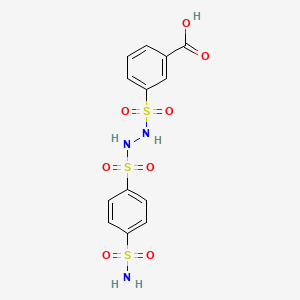

![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
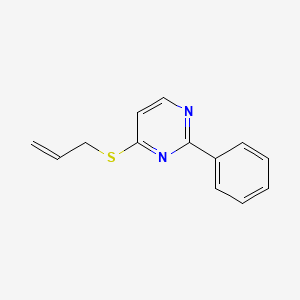
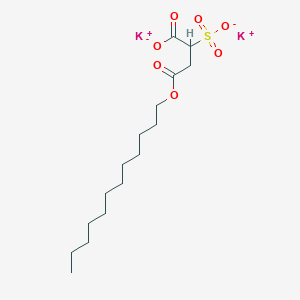
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
